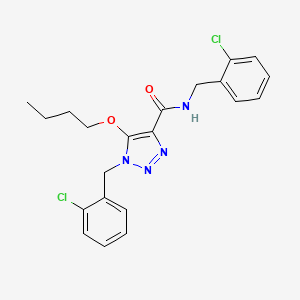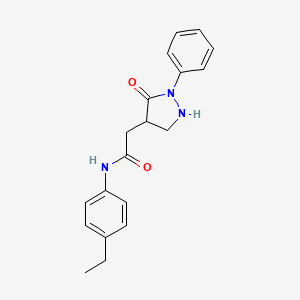
5-butoxy-N,1-bis(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound has potential applications in various fields due to its unique structure.
5-butoxy-N,1-bis(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide: is a chemical compound with a complex structure. Let’s break it down:
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for further studies in click chemistry and heterocyclic synthesis.
Biology: It could serve as a for investigating biological processes involving triazoles.
Medicine: Research may explore its potential as an or a .
Industry: Applications in materials science, such as , are worth exploring.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It may interact with enzymes, receptors, or other biomolecules due to its structural features.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other triazoles , such as 1,2,4-triazoles and 1,2,3-triazoles .
- Highlighting its uniqueness:
- The combination of butoxy, chlorobenzyl, and carboxamide groups sets it apart.
- Few compounds exhibit this specific arrangement.
: Example reference. (This is a placeholder reference; please replace with actual sources.)
Properties
Molecular Formula |
C21H22Cl2N4O2 |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
5-butoxy-N,1-bis[(2-chlorophenyl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C21H22Cl2N4O2/c1-2-3-12-29-21-19(20(28)24-13-15-8-4-6-10-17(15)22)25-26-27(21)14-16-9-5-7-11-18(16)23/h4-11H,2-3,12-14H2,1H3,(H,24,28) |
InChI Key |
CZJDEAUSOMKQOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(N=NN1CC2=CC=CC=C2Cl)C(=O)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![biphenyl-4-yl(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11032860.png)
![(1Z)-1-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-6-(4-chlorophenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11032866.png)
![6-(3-Methyl-benzofuran-2-yl)-N-o-tolyl-[1,3,5]triazine-2,4-diamine](/img/structure/B11032868.png)
![5-methyl-N-(2-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11032874.png)
![(1Z)-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11032875.png)
![12-(1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11032901.png)
![4,7-dimethoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B11032905.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]propanamide](/img/structure/B11032914.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide](/img/structure/B11032915.png)
![N-(1H-benzimidazol-2-ylmethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B11032920.png)

![ethyl 7-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-1,6-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate](/img/structure/B11032926.png)
![methyl 5-methyl-2-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11032928.png)
![4-Amino-3-methyl-1-(4-methylphenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11032936.png)
